molecular formula C18H21NO B8801961 4-Benzyl-5-phenyl-1,4-oxazepane

4-Benzyl-5-phenyl-1,4-oxazepane

Cat. No. B8801961
M. Wt: 267.4 g/mol
InChI Key: GKPQJIRRUNMGPP-UHFFFAOYSA-N
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Patent
US09108957B2

Procedure details

5-Phenyl-[1,4]oxazepane hydrochloride was prepared by the same procedure as that of 5-methyl-[1,4]oxazepane hydrochloride except for utilizing 4-benzyl-5-phenyl-[1,4]oxazepane instead of 4-benzyl-5-methyl-[1,4]oxazepane. Then 5-phenyl-[1,4]oxazepane hydrochloride was obtained as white solid (0.14 g, 0.65 mmol, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[ClH:1].CC1CCOCCN1.C([N:17]1[CH:23]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)C1C=CC=CC=1>>[ClH:1].[C:24]1([CH:23]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18][NH:17]2)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1NCCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOCCC1C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1NCCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.65 mmol
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.